

Sulfo-Cy5 Picolyl Azide: A Technical Guide to Accelerated Bioorthogonal Labeling

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Compound of Interest		
Compound Name:	Sulfo-Cy5 picolyl azide	
Cat. No.:	B15554618	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 picolyl azide is a powerful chemical probe that combines the advantages of a water-soluble, far-red fluorescent dye (Sulfo-Cy5) with a highly efficient azide moiety for click chemistry. This molecule is specifically engineered to enhance the rate and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry. Its unique picolyl azide group acts as a copper-chelating ligand, which dramatically accelerates the reaction kinetics, allowing for lower copper concentrations and making it particularly suitable for applications in sensitive biological systems, including live cells and in vivo imaging.[1][2][3] The sulfonated Cy5 dye provides excellent water solubility and bright, stable fluorescence in the far-red spectrum, minimizing background fluorescence from endogenous biomolecules.[4][5] This technical guide provides an in-depth overview of Sulfo-Cy5 picolyl azide, including its chemical properties, the mechanism of accelerated click chemistry, quantitative performance data, and detailed experimental protocols for its application in protein labeling.

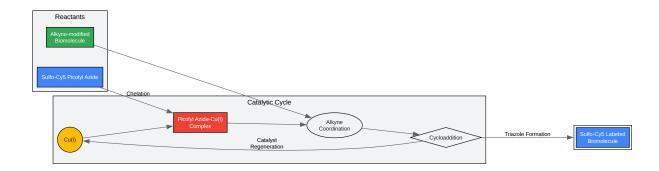
Core Concepts and Mechanism of Action

The enhanced reactivity of **Sulfo-Cy5 picolyl azide** stems from the integrated picolyl group, which contains a pyridine ring adjacent to the azide. This structure functions as a chelating ligand for the copper(I) catalyst essential for the CuAAC reaction.[2][3]



Chelation-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

In a standard CuAAC reaction, a copper(I) catalyst facilitates the [3+2] cycloaddition between an azide and a terminal alkyne, forming a stable triazole linkage. The picolyl group in **Sulfo-Cy5 picolyl azide** significantly enhances this process by increasing the effective concentration of the copper(I) catalyst at the reaction site.[2] This chelation-assisted mechanism leads to a substantial increase in the reaction rate, allowing for efficient labeling at significantly lower copper concentrations.[1][2][3] This is a critical advantage in biological applications where high concentrations of copper can be cytotoxic.[6]



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Figure 1: Chelation-Assisted CuAAC Workflow. This diagram illustrates the accelerated click chemistry reaction facilitated by the picolyl azide group.

Physicochemical and Spectroscopic Properties

A summary of the key properties of **Sulfo-Cy5 picolyl azide** is provided in the table below.



Property	Value	Reference(s)
Molecular Formula	C43H52N8O11S3	[7][8]
Molecular Weight	953.11 g/mol	[7][8]
Excitation Maximum (λex)	~647-648 nm	[2][7]
Emission Maximum (λem)	~663-671 nm	[2][7]
Extinction Coefficient	~250,000-255,000 L·mol ⁻¹ ·cm ⁻¹	[7]
Solubility	Water, DMSO, DMF	[7]
Appearance	Blue solid	[7]
Storage Conditions	-20°C, desiccated and protected from light	[7][8]

Quantitative Performance Data

The primary advantage of **Sulfo-Cy5 picolyl azide** is its superior reaction kinetics compared to traditional, non-chelating azides. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Reaction Yields of Picolyl Azide vs. Non-Chelating Azide

This table shows the percentage yield of the click reaction product after 10 and 30 minutes with a chelating picolyl azide versus a non-chelating benzyl azide under ligand-free conditions.



Azide Reactant	Reaction Time (minutes)	Yield (%)
Picolyl Azide derivative	10	~25
30	~81	
Benzyl Azide (non-chelating)	10	No detectable product
30	No detectable product	
Reaction conditions: 10 μM CuSO ₄ , no additional Cu(I) ligand.[4]		

Table 2: Effect of Copper Concentration on Reaction Rate

This table illustrates the enhanced reaction rate of a chelating picolyl azide compared to a non-chelating azide at various copper concentrations. The data highlights that even at low copper concentrations, the picolyl azide outperforms the conventional azide at higher copper concentrations.[1]

Copper (CuSO ₄) Concentration	Picolyl Azide Reaction Rate (Arbitrary Units)	Non-chelating Azide Reaction Rate (Arbitrary Units)
10 μΜ	> Non-chelating azide at 100 μΜ	Negligible
40 μΜ	Significantly higher than non- chelating azide	Moderate
100 μΜ	Highest observed rate	Lower than picolyl azide at 10 μΜ

Experimental Protocols

The following are detailed methodologies for common applications of **Sulfo-Cy5 picolyl azide** in protein labeling.



In Vitro Protein Labeling

This protocol describes the labeling of a purified, alkyne-modified protein with **Sulfo-Cy5** picolyl azide.[7][8]

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, avoid Tris buffers)[9]
- Sulfo-Cy5 picolyl azide
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
- BTTAA or THPTA ligand stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
- EDTA stock solution (for quenching, e.g., 0.5 M)
- Desalting column or dialysis membrane for purification

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:
 - Alkyne-modified protein (e.g., to a final concentration of 10 μM)
 - Sulfo-Cy5 picolyl azide (e.g., to a final concentration of 20 μΜ)
 - BTTAA or THPTA ligand (e.g., to a final concentration of 1 mM)
 - Copper(II) sulfate (e.g., to a final concentration of 200 μM)
- Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction. Gently mix the solution.
- Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light.



- Quench the Reaction: Stop the reaction by adding EDTA to a final concentration of 20 mM.
- Purification: Remove excess reagents and purify the labeled protein using a desalting column or by dialysis against a suitable buffer.
- Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation.

Cell-Surface Protein Labeling on Live Cells

This protocol outlines the labeling of a specific cell-surface protein that has been metabolically or enzymatically functionalized with an alkyne group.[1][6]

Materials:

- Cells expressing the alkyne-modified protein of interest
- · Cell culture medium
- PBS (Phosphate-Buffered Saline)
- Sulfo-Cy5 picolyl azide
- Copper(II) sulfate (CuSO₄)
- THPTA or BTTAA ligand
- · Sodium ascorbate
- Hoechst 33342 (for nuclear counterstaining, optional)
- Formaldehyde (for fixation, optional)

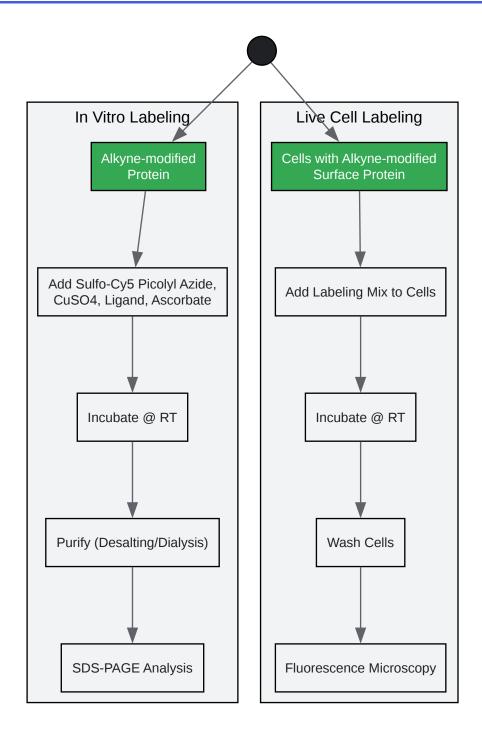
Procedure:

 Cell Preparation: Culture cells expressing the alkyne-modified protein to the desired confluency.



- Prepare Labeling Solution: Prepare a fresh labeling solution in cell culture medium containing:
 - Sulfo-Cy5 picolyl azide (e.g., 5 μM)
 - Copper(II) sulfate (e.g., 5-50 μM)
 - THPTA or BTTAA ligand (e.g., 25-250 μM)
 - Sodium ascorbate (e.g., 2.5 mM)
- Labeling: Aspirate the old medium from the cells and wash once with PBS. Add the labeling solution to the cells.
- Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.
- Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove excess reagents.
- Imaging/Analysis:
 - Live-Cell Imaging: The cells can be immediately imaged using a fluorescence microscope with appropriate filters for Cy5.
 - Fixed-Cell Imaging: For fixed-cell imaging, after washing, fix the cells with 4% formaldehyde in PBS for 10 minutes. Wash again with PBS and counterstain with Hoechst 33342 if desired. The cells are then ready for imaging.





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Figure 2: Experimental Workflows. This diagram outlines the key steps for both in vitro and live-cell protein labeling using **Sulfo-Cy5 picolyl azide**.

Applications in Research and Drug Development



The unique properties of **Sulfo-Cy5 picolyl azide** make it a valuable tool in various research and drug development applications:

- Proteomics: Labeling and identification of newly synthesized proteins through metabolic incorporation of alkyne-bearing amino acid analogs.
- Glycobiology: Detection and imaging of glycans by labeling with alkyne-modified sugars.
- Drug Discovery: Tracking the localization and target engagement of alkyne-modified drug candidates.
- Cell Biology: Site-specific labeling of cell-surface receptors and other proteins for studying their dynamics and interactions.[1][6]
- In Vivo Imaging: The far-red fluorescence of Cy5 is well-suited for deep-tissue imaging with reduced background signal.[4]

Conclusion

Sulfo-Cy5 picolyl azide represents a significant advancement in bioorthogonal chemistry, offering researchers a highly efficient and biocompatible tool for fluorescently labeling biomolecules. The integrated picolyl azide moiety dramatically accelerates the coppercatalyzed click reaction, enabling robust labeling at low, cell-friendly catalyst concentrations. Combined with the excellent photophysical properties of the Sulfo-Cy5 dye, this reagent provides a powerful solution for a wide range of applications, from in vitro biochemical assays to live-cell and in vivo imaging. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of **Sulfo-Cy5 picolyl azide** in your research endeavors.

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